molecular formula C17H10Br2N2O6S B10921409 2,6-dibromo-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl benzenesulfonate

2,6-dibromo-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl benzenesulfonate

Cat. No.: B10921409
M. Wt: 530.1 g/mol
InChI Key: ZCGAHIQVHLJCMS-UHFFFAOYSA-N
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Description

2,6-DIBROMO-4-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-BENZENESULFONATE is a complex organic compound characterized by its unique structure, which includes bromine atoms and a pyrimidinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIBROMO-4-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-BENZENESULFONATE typically involves multiple stepsThe reaction conditions often require the use of bromide-bromate salts in an aqueous acidic medium .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-DIBROMO-4-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-BENZENESULFONATE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bromide-bromate salts, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2,6-DIBROMO-4-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-BENZENESULFONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-DIBROMO-4-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets. The bromine atoms and pyrimidinylidene group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DIBROMO-4-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-BENZENESULFONATE is unique due to its specific structure, which includes both bromine atoms and a pyrimidinylidene group

Properties

Molecular Formula

C17H10Br2N2O6S

Molecular Weight

530.1 g/mol

IUPAC Name

[2,6-dibromo-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzenesulfonate

InChI

InChI=1S/C17H10Br2N2O6S/c18-12-7-9(6-11-15(22)20-17(24)21-16(11)23)8-13(19)14(12)27-28(25,26)10-4-2-1-3-5-10/h1-8H,(H2,20,21,22,23,24)

InChI Key

ZCGAHIQVHLJCMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)C=C3C(=O)NC(=O)NC3=O)Br

Origin of Product

United States

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